2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a sulfonylamino group attached to a methylphenyl ring and a phenoxyphenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound’s sulfonylamino group is believed to interact with the active site of the enzyme, thereby preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX inhibitor with similar anti-inflammatory properties.
Valdecoxib: A selective COX-2 inhibitor with comparable therapeutic effects.
Rofecoxib: Known for its anti-inflammatory and analgesic properties.
Uniqueness
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide is unique due to its dual antimicrobial and anti-inflammatory activities, which are not commonly found in a single compound. This dual functionality makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-16-7-13-20(14-8-16)28(25,26)22-15-21(24)23-17-9-11-19(12-10-17)27-18-5-3-2-4-6-18/h2-14,22H,15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQRINNBZCLMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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